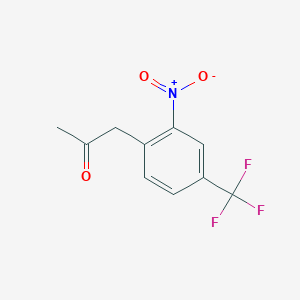

1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one

Description

Propriétés

IUPAC Name |

1-[2-nitro-4-(trifluoromethyl)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO3/c1-6(15)4-7-2-3-8(10(11,12)13)5-9(7)14(16)17/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCFGZACMYISOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373013 | |

| Record name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57330-58-2 | |

| Record name | 1-[2-Nitro-4-(trifluoromethyl)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the nitration of 4-(trifluoromethyl)acetophenone followed by a series of chemical reactions to introduce the propan-2-one moiety. The nitration process requires the use of concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow processes to enhance efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Oxidation: The propan-2-one moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, and appropriate solvents like dimethylformamide.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-(2-Amino-4-(trifluoromethyl)phenyl)propan-2-one.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Carboxylic acids or ketones.

Applications De Recherche Scientifique

Drug Development

The trifluoromethyl group is a significant pharmacophore in medicinal chemistry, contributing to the biological activity of various drugs. Compounds containing this group have been shown to enhance metabolic stability and bioavailability. Research has identified several FDA-approved drugs that incorporate trifluoromethyl moieties, indicating the importance of this functional group in drug design .

Table 1: Examples of FDA-Approved Trifluoromethyl Drugs

| Drug Name | Application | Year Approved |

|---|---|---|

| Ubrogepant | Migraine Treatment | 2020 |

| Alpelisib | Cancer Treatment | 2019 |

| Fluoxetine | Antidepressant | 1994 |

Anticancer Potential

Recent studies have evaluated the potential of compounds similar to 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one as Eag-1 inhibitors in cancer cells. Eag-1 (ether-à-go-go potassium channel) is implicated in tumorigenesis, making it a target for anticancer therapies. Theoretical evaluations suggest that derivatives of this compound could effectively inhibit Eag-1, thus reducing cancer cell proliferation .

Synthetic Methodologies

The compound serves as an intermediate in various organic synthesis reactions, particularly in the preparation of substituted indoles and other heterocycles. The presence of the nitro and trifluoromethyl groups allows for selective reactions under mild conditions, facilitating the synthesis of complex molecules.

Case Study: Synthesis of Indole Derivatives

In a study focusing on the synthesis of indole derivatives, this compound was utilized as a starting material. The reaction conditions were optimized using LED irradiation to enhance yields and selectivity, demonstrating its utility in modern synthetic chemistry .

Table 2: Reaction Conditions for Indole Synthesis

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| LED Irradiation | Blue LEDs, THF/MeOH solvent | 40 |

| Traditional Heating | Conventional heating at reflux | 23 |

Environmental Chemistry

The compound's trifluoromethyl group also positions it as a candidate for studies in environmental chemistry, particularly regarding its persistence and degradation pathways in various environments. Understanding these properties is crucial for assessing the environmental impact of trifluoromethyl-containing compounds.

Mécanisme D'action

The mechanism of action of 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparaison Avec Des Composés Similaires

Substituent Variations: Trifluoromethylthio vs. Trifluoromethyl

Compound A : 1-(2-Nitro-4-(trifluoromethylthio)phenyl)propan-2-one

- Molecular Formula: C₁₀H₈F₃NO₃S

- Molar Mass : 279.24 g/mol

- Key Differences : Replaces the -CF₃ group with a -SCF₃ (trifluoromethylthio) substituent.

- This analog may exhibit enhanced metabolic stability in agrochemical applications .

Compound B (Target) : 1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one

- Molecular Formula: C₁₀H₈F₃NO₃

- Molar Mass : 255.17 g/mol

- Applications: Likely used as a precursor in fungicide degradation pathways (e.g., degraded to 2-nitro-4-(trifluoromethyl)phenol in microbial environments) .

Positional Isomerism: 3-Trifluoromethyl vs. 4-Trifluoromethyl

Compound C : 1-(3-(Trifluoromethyl)phenyl)propan-2-one

- Key Differences : The -CF₃ group is at the 3-position instead of the 4-position, and lacks a nitro group.

- Applications : Critical intermediate in the synthesis of fenfluramine, an anti-epileptic drug. Reductive amination of this ketone with ethylamine yields fenfluramine .

- Reactivity : The absence of a nitro group reduces electron-withdrawing effects, making it less reactive toward nucleophilic attacks compared to Compound B.

Functional Group Variations: Trifluoroethoxy vs. Nitro

Compound D : 1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one

- Key Differences : Replaces the nitro group with a trifluoroethoxy (-OCH₂CF₃) substituent.

- This compound has been characterized via mass spectrometry but lacks detailed application data .

Physicochemical and Functional Comparisons

Activité Biologique

1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one, also known as a trifluoromethyl-substituted ketone, has garnered attention in recent years due to its potential biological activities. This compound features a nitro group and a trifluoromethyl group, which are known to enhance the pharmacological properties of organic molecules. The following sections will detail its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Structural Features

- Nitro Group : Enhances electron-withdrawing properties, potentially increasing reactivity.

- Trifluoromethyl Group : Known to improve lipophilicity and biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Inhibition of Protein Aggregation : Recent studies have shown that compounds with similar structures can inhibit alpha-synuclein fibril formation, which is significant in neurodegenerative diseases like Parkinson's disease .

- Antiproliferative Activity : The compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell growth, with IC50 values indicating potent activity against prostate cancer cell lines .

Comparative Biological Activity

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| This compound | Antiproliferative | 16.88 - 27.30 | Prostate Cancer Cells |

| SynuClean-D | Alpha-Synuclein Inhibitor | N/A | Neurodegenerative Diseases |

| Bicalutamide | Antiproliferative | 23.51 - 27.94 | Prostate Cancer Cells |

Case Study 1: Antiproliferative Effects

A study investigated the antiproliferative effects of various trifluoromethyl-containing compounds on prostate cancer cell lines (22Rv1, LNCaP). The results indicated that the tested compound exhibited an IC50 value comparable to established drugs like bicalutamide, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotective Potential

Research focusing on the inhibition of alpha-synuclein aggregation revealed that compounds similar to this compound can modulate protein aggregation processes. This property is particularly relevant for developing treatments for neurodegenerative disorders .

Pharmacokinetics and Toxicity

The pharmacokinetic profile and toxicity of this compound have not been extensively studied; however, preliminary assessments suggest that higher doses may be required to induce toxicity compared to other known compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.